Cyfluthrin

説明

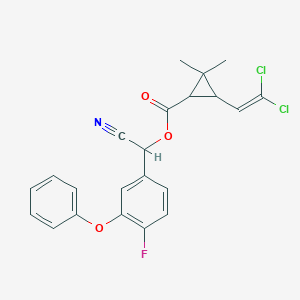

Structure

3D Structure

特性

IUPAC Name |

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQODLKZGRKWIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2FNO3 | |

| Record name | CYFLUTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyfluthrin | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1764 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035957 | |

| Record name | Cyfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyfluthrin appears as a viscous amber partly crystalline oil. Used as an insecticide., Yellowish-brown liquid or colorless solid; [HSDB] Brown solid; [MSDSonline], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CYFLUTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyfluthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyfluthrin | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1764 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>1000 g/L dichloromethane, In water, 3.0X10-3 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 0.003 | |

| Record name | CYFLUTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyfluthrin | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1764 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.34 g/cu cm at 22 °C, Density (at 20 °C): 1.27 g/cm³ | |

| Record name | CYFLUTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyfluthrin | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1764 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.50X10-10 mm Hg at 20 °C, negligible | |

| Record name | CYFLUTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyfluthrin | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1764 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish-brown oil, Colorless crystals | |

CAS No. |

68359-37-5 | |

| Record name | CYFLUTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyfluthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68359-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyfluthrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068359375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyfluthrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-4-fluoro-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCM2QLZ6S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYFLUTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyfluthrin | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1764 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

60 °C, Crystals from m-hexane; mp: 68-69 °C; specific optical rotation: -2.1 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3S)(alpha S)-cyfluthrin/, Crystals; mp: 50-52 °C; specific optical rotation: +24.5 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3R)(alpha S)- Cyfluthrin/ | |

| Record name | CYFLUTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyfluthrin | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1764 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Degradation of Cyfluthrin: A Technical Overview for Researchers

A comprehensive guide to the metabolic fate of the pyrethroid insecticide cyfluthrin in soil and water systems, detailing degradation pathways, influencing factors, and analytical methodologies.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the metabolic degradation of this compound, a widely used synthetic pyrethroid insecticide, in both terrestrial and aquatic environments. Understanding the environmental fate of this compound is critical for assessing its ecological impact and for the development of effective bioremediation strategies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex degradation pathways.

Executive Summary

This compound's persistence in the environment is moderate and is significantly influenced by abiotic and biotic factors. The primary degradation mechanisms are ester hydrolysis and oxidation, driven by microbial activity and photodegradation. In soil, the half-life of this compound can range from a few days to several weeks, depending on factors such as soil type, organic matter content, oxygen availability, and microbial population. In aquatic environments, degradation is influenced by pH, sunlight, and the presence of microorganisms. The principal metabolites of this compound are 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) and 4-fluoro-3-phenoxybenzoic acid (FPBA), which are generally considered to be less toxic than the parent compound.

Quantitative Data on this compound Degradation

The degradation rate of this compound is typically expressed as its half-life (t½), the time required for 50% of the initial concentration to dissipate. The following tables summarize the reported half-lives of this compound in soil and water under various conditions.

| Environment | Condition | Half-life (t½) in Days | Reference(s) |

| Soil | Aerobic | 56 - 63 | [1] |

| Anaerobic | 34 | [2] | |

| Soil Surface | 2 - 16 | [2] | |

| German Loam | 56 | [1] | |

| German Sandy Loam | 63 | [1] | |

| Water | With Sunlight (Photolysis) | 12 | [2] |

| Without Sunlight | 193 | [2] | |

| pH 4 (22°C) | 25 - 117 | [3] | |

| pH 7 (22°C) | 11 - 20 | [3] | |

| pH 9 (22°C) | 3 - 7 | [3] | |

| Plant Surfaces | Eggplant, Tomato, Okra | 2 - 3 | [2] |

| Mango Fruit | 2.5 | [2] |

Table 1: Half-life of this compound in Soil, Water, and on Plant Surfaces.

| Metabolite | Environment | Typical Detection | Reference(s) |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) | Soil and Water | Primary degradation product | [3] |

| 4-fluoro-3-phenoxybenzoic acid (FPBA) | Soil and Water | Primary degradation product | [3] |

| 4-fluoro-3-phenoxy-benzaldehyde | Water (at pH 9) | Major degradate | [1] |

Table 2: Major Metabolites of this compound Degradation.

Metabolic Degradation Pathways

The metabolic breakdown of this compound primarily proceeds through two main pathways: ester hydrolysis and oxidation. These processes can be mediated by microorganisms or occur abiotically through photolysis and hydrolysis, particularly at alkaline pH.

Ester Hydrolysis

The most significant initial step in this compound degradation is the cleavage of the ester linkage, yielding a carboxylic acid and an alcohol. This reaction is catalyzed by carboxylesterase enzymes produced by a variety of soil and water microorganisms.[4]

Oxidation

Oxidative processes, often mediated by cytochrome P450 monooxygenases in microorganisms, can also contribute to the degradation of this compound and its primary metabolites.[3] This can involve hydroxylation of the aromatic rings, leading to further breakdown products.

The following diagram illustrates the primary metabolic degradation pathway of this compound.

References

Environmental Fate and Persistence of Cyfluthrin Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of cyfluthrin, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key quantitative data, details experimental protocols for assessing its environmental behavior, and visualizes its degradation pathways.

Executive Summary

This compound is a non-systemic insecticide with contact and stomach action, widely used in agriculture and for public health purposes. Its environmental persistence is influenced by a combination of biotic and abiotic degradation processes, primarily hydrolysis, photolysis, and microbial metabolism. This compound exhibits low mobility in soil and has a potential for bioaccumulation in aquatic organisms. This guide delves into the specifics of its environmental behavior, providing quantitative data and methodological insights to support informed risk assessments and the development of environmentally safer alternatives.

Data Presentation: Physicochemical Properties and Environmental Persistence

The environmental fate of this compound is dictated by its physicochemical properties and its susceptibility to various degradation mechanisms in different environmental compartments. The following tables summarize key quantitative data related to its persistence and mobility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈Cl₂FNO₃ | [1] |

| Molar Mass | 434.3 g/mol | [1] |

| Water Solubility | 2 µg/L at 20°C | [1] |

| Vapor Pressure | 1.5 x 10⁻¹⁰ mm Hg at 20°C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.9 - 6.0 | [2] |

| Henry's Law Constant | 2.9 x 10⁻⁸ atm·m³/mol (estimated) | [1] |

Table 2: Environmental Persistence of this compound

| Environmental Compartment | Degradation Process | Half-life (DT₅₀) | Conditions | Reference |

| Soil | Aerobic Biodegradation | 56 - 63 days | German loam and sandy loam soils | [2] |

| Anaerobic Biodegradation | 90% degradation in 140 days | - | [1] | |

| Photolysis on Soil Surface | 48 - 72 hours | - | [2] | |

| Water | Hydrolysis | 25 - 117 days | pH 4, 22°C | [1] |

| 11 - 20 days | pH 7, 22°C | [1] | ||

| 3 - 7 days | pH 9, 22°C | [1] | ||

| Aqueous Photolysis | 16 hours | Wavelengths >290 nm | [1] | |

| 12.2 days | - | [3] | ||

| Air | Photolysis | 25.7 hours | - | [3] |

Table 3: Mobility and Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Reference |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3,700 - 33,913 mL/g | Slight to no mobility in soil | [1] |

| Bioconcentration Factor (BCF) | 170 (estimated) | High potential for bioconcentration | [1] |

Degradation Pathways

The degradation of this compound in the environment proceeds primarily through two mechanisms: hydrolysis of the ester linkage and oxidation. These processes can be mediated by abiotic factors (e.g., pH, sunlight) and biotic factors (e.g., microorganisms). The primary degradation products are 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 4-fluoro-3-phenoxy-benzaldehyde, which can be further transformed.

Experimental Protocols

The environmental fate of this compound is assessed through a series of standardized laboratory and field studies. The following sections detail the methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study evaluates the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

-

Test System: Intact soil cores or flasks containing sieved soil (e.g., sandy loam, silty loam) with known physicochemical properties (pH, organic carbon content, texture).

-

Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and identify metabolites.

-

Application: The test substance is applied to the soil surface at a rate relevant to agricultural practices.

-

Incubation:

-

Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20°C) in the dark. A continuous flow of humidified air is passed through the system to maintain aerobic conditions.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analysis:

-

Soil samples are extracted with appropriate organic solvents (e.g., acetone, acetonitrile).

-

The parent compound and its transformation products in the extracts are quantified and identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Volatile organic compounds and ¹⁴CO₂ are trapped to determine mineralization.

-

Non-extractable residues (bound residues) are quantified by combusting the extracted soil.

-

-

Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time, and the half-life (DT₅₀) is calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This study investigates the degradation and partitioning of this compound in a system simulating a natural water body with sediment.

-

Test System: Intact water-sediment systems collected from two different sites (e.g., a river and a pond) with varying organic carbon content and texture. The systems are typically set up in glass vessels with a water to sediment ratio of 3:1 (v/v).

-

Test Substance: ¹⁴C-labeled this compound is applied to the water phase.

-

Incubation:

-

Aerobic: The water phase is aerated, and the systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days.

-

Anaerobic: The systems are purged with an inert gas to create anaerobic conditions and then incubated.

-

-

Sampling: At various time points, replicate systems are sacrificed. The water and sediment phases are separated.

-

Analysis:

-

The water phase is analyzed directly or after extraction.

-

The sediment is extracted sequentially with solvents of increasing polarity.

-

The parent compound and metabolites in the water and sediment extracts are identified and quantified using HPLC and LC-MS.

-

Volatile traps are used to collect ¹⁴CO₂ and organic volatiles.

-

Non-extractable residues in the sediment are determined by combustion.

-

-

Data Analysis: The dissipation of this compound from the water phase and the total system is determined. Half-lives in the water (DT₅₀ water) and the total system (DT₅₀ total) are calculated.

Hydrolysis as a Function of pH (OECD 111)

This study determines the rate of abiotic degradation of this compound in water at different pH levels.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: A solution of this compound in a minimal amount of a water-miscible solvent is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: Aliquots of the solutions are taken at various time intervals.

-

Analysis: The concentration of this compound and its hydrolysis products are determined by HPLC or Gas Chromatography (GC).

-

Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This study assesses the potential for this compound to bind to soil particles, which influences its mobility.

-

Test System: Several different soil types with varying organic carbon content, clay content, and pH are used.

-

Test Substance: A solution of ¹⁴C-labeled this compound in a 0.01 M CaCl₂ solution.

-

Procedure:

-

Adsorption: Soil samples are equilibrated with the this compound solution by shaking for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C).

-

The soil suspension is then centrifuged to separate the solid and aqueous phases.

-

The concentration of this compound in the aqueous phase is measured by liquid scintillation counting (LSC). The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: The supernatant is replaced with a fresh CaCl₂ solution, and the soil is resuspended and shaken to determine the amount of this compound that desorbs from the soil particles. This can be repeated for multiple desorption steps.

-

-

Data Analysis: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated. A Freundlich adsorption isotherm is often used to describe the adsorption behavior over a range of concentrations.

Phototransformation on Soil Surfaces (OECD 316 - adapted for soil)

This study evaluates the degradation of this compound on the soil surface due to sunlight.

-

Test System: Thin layers of soil on a suitable support (e.g., glass plates).

-

Test Substance: ¹⁴C-labeled this compound is applied uniformly to the soil surface.

-

Irradiation: The soil plates are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) for an extended period. Dark controls are maintained under the same conditions but shielded from light.

-

Sampling: Soil is sampled from the plates at various time intervals.

-

Analysis: The soil is extracted, and the parent compound and photoproducts are analyzed by HPLC and/or LC-MS.

-

Data Analysis: The rate of photodegradation and the photolytic half-life are calculated.

Conclusion

The environmental fate of this compound is characterized by its moderate persistence in soil and its rapid degradation in water through hydrolysis and photolysis, particularly under alkaline and sunlit conditions. Its high Koc value indicates low mobility in soil, suggesting a low potential for groundwater contamination. However, its potential for bioaccumulation in aquatic organisms warrants careful consideration in environmental risk assessments. The degradation of this compound leads to the formation of several metabolites, which should also be considered in a comprehensive evaluation of its environmental impact. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform such assessments and to support the development of more environmentally benign pest control solutions.

References

Methodological & Application

Gas chromatography-mass spectrometry for cyfluthrin residue analysis

An Application Note on the Analysis of Cyfluthrin Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a synthetic pyrethroid insecticide used to control a wide range of pests in agriculture and public health.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food and environmental matrices.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the determination of this compound residues.[4] Its combination of the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry makes it ideal for identifying and quantifying trace levels of pesticides in complex samples.[4][5] This application note provides detailed protocols and data for the analysis of this compound residues using GC-MS.

Principle of Analysis

The analysis of this compound residues by GC-MS involves three main stages:

-

Sample Preparation: Extraction of this compound from the sample matrix using an appropriate solvent, followed by a cleanup step to remove interfering co-extractives. Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

-

Gas Chromatographic Separation: The cleaned-up extract is injected into the GC system. The volatile this compound isomers are separated from other components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4]

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[4] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed.[5][6] Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration in a standard.

Experimental Protocols

Protocol 1: QuEChERS Method for Food Matrices (e.g., Fruits, Vegetables, Rice)

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food samples with high water content.[6][7]

1. Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Sodium Citrate Tribasic Dihydrate

-

Sodium Citrate Dibasic Sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 15 mL centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

2. Extraction Procedure:

-

Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[7]

-

Add 10 mL of acetonitrile.[7]

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g sodium citrate sesquihydrate).[8]

-

Cap the tube and vortex vigorously for 1 minute.[7]

-

Centrifuge at ≥3000 rpm for 5 minutes.[3] The upper layer is the acetonitrile extract.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL micro-centrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA).[8]

-

Vortex for 30 seconds.

-

Centrifuge for 2 minutes at high speed.

-

The resulting supernatant is ready for GC-MS analysis. Transfer the final extract to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction for Soya Bean

This method is suitable for the analysis of this compound in soya bean and its processed commodities.

1. Reagents and Materials:

-

Methanol/aqueous 1.2 N HCl (4:1, v/v)

-

Methanol

-

Acetone/Dichloromethane (1:2, v/v)

-

Hexane/Acetone (9:1, v/v)

-

Florisil solid-phase extraction columns

-

Rotary evaporator

2. Procedure:

-

Extract this compound residues from the sample with a mixture of methanol/aqueous 1.2 N HCl (4:1), followed by a second extraction with methanol.

-

Perform an initial cleanup by liquid-liquid partition with acetone/dichloromethane (1:2).

-

Further purify the extract using a Florisil column.

-

Elute the this compound residues from the column with a mixture of hexane/acetone (9:1).

-

Concentrate the eluate to the desired volume before GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the pre-concentration and cleanup of pyrethroids from water samples at very low concentrations.[9]

1. Reagents and Materials:

-

C18 SPE cartridges

-

Methanol, HPLC grade

-

Reagent water

-

Vacuum manifold

2. Procedure:

-

Condition a C18 SPE cartridge by passing methanol followed by reagent water.[10]

-

Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the trapped this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a solvent suitable for GC-MS injection (e.g., hexane).[9]

GC-MS Instrumentation and Parameters

The following table summarizes typical instrumental conditions for this compound analysis. Parameters may require optimization based on the specific instrument and matrix.

| Parameter | Typical Setting | Reference |

| Gas Chromatograph | Agilent 7890A or similar | [5] |

| GC Column | HP-5ms, DB-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | [6][11] |

| Injection Mode | Splitless or Pulsed Splitless | [12] |

| Inlet Temperature | 250 - 280 °C | [12] |

| Injection Volume | 1 - 2 µL | [13] |

| Carrier Gas | Helium or Hydrogen | [5] |

| Oven Program | Initial 80°C, ramp to 170°C, then ramp to 310°C (hold) | [11] |

| Mass Spectrometer | Agilent 7000/7010 Series Triple Quadrupole or similar | [5][11] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [5] |

| Ion Source Temp. | 230 - 300 °C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [5] |

| Transfer Line Temp. | 280 - 300 °C |

Quantitative Data

Method Validation Parameters

The following table summarizes typical performance data for this compound residue analysis methods.

| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Soya Bean | LLE, GC-MS | 0.01 | 71 - 98 | < 8 | |

| Rice | QuEChERS, GC-MS/MS | 0.01 - 0.05 | 87 - 117 | 5.9 - 19.8 | [6] |

| Sediment | LLE, GC-ECD | 0.01 | 83 - 93 | 4.7 | [13] |

| Water | SPE, GC-MS | 0.00002 (ng/mL) | 71 - 111 | 4 - 22 | [9] |

| Agro-food Sludge | QuEChERS, LC-MS/MS | 0.05 (beta-cyfluthrin) | 71 - 120 | ≤ 25 | [8] |

Note: LOQ is the Limit of Quantification; RSD is the Relative Standard Deviation.

Mass Spectrometry Parameters (SIM and MRM)

For quantification and confirmation, specific ions are monitored.

| Analysis Mode | Precursor Ion (m/z) | Product Ions (m/z) | Application | Reference |

| SIM | - | 207 | Quantification in Soya Bean | |

| MRM | 226.1 | 206.1 | Quantification | [5] |

| MRM | 226.1 | 199.0 | Confirmation | [5] |

| MRM | 226 | 206 | Quantification | [11] |

| MRM | 263 | 127 | Quantification | [11] |

Visualizations

Caption: Overall workflow from sample preparation to final report.

Caption: Detailed steps of the QuEChERS sample preparation method.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. hpst.cz [hpst.cz]

- 6. jocpr.com [jocpr.com]

- 7. hpst.cz [hpst.cz]

- 8. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.cn [tools.thermofisher.cn]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. agilent.com [agilent.com]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. epa.gov [epa.gov]

Application of Cyfluthrin for the Control of Stored-Product Insects on Concrete Surfaces

Application Notes and Protocols for Researchers and Scientists

Introduction:

Cyfluthrin, a synthetic pyrethroid insecticide, has been investigated for its efficacy as a surface treatment on concrete to control various stored-product insect pests. This document provides detailed application notes and experimental protocols based on published research, designed to assist researchers and scientists in studying and utilizing this compound for this purpose. The information compiled herein summarizes the effectiveness of different this compound formulations against a range of common stored-product insects and outlines the methodologies for conducting similar efficacy studies.

The data indicates that the effectiveness of this compound, particularly its isomer beta-cyfluthrin, varies significantly depending on the target insect species. While highly effective against some species, others exhibit tolerance. Formulations containing beta-cyfluthrin alone have been shown to be as effective as, and in some cases more effective than, combination formulations for certain insect species.[1][2][3] The presence of extraneous material, such as flour, can absorb insecticide residues and reduce residual efficacy.[4]

Data Summary

The following tables summarize the quantitative data on the efficacy of different beta-cyfluthrin formulations against various stored-product insects on concrete surfaces.

Table 1: Efficacy of Temprid® (10.5% beta-cyfluthrin and 21% imidacloprid) on Concrete Against Various Stored-Product Insects

| Insect Species | Application Rate | Exposure Time | Mortality Rate (%) |

| Cryptolestes ferrugineus (Rusty grain beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |

| Oryzaephilus surinamensis (Sawtoothed grain beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |

| Liposcelis bostrychophila (Psocid) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |

| Liposcelis paeta (Psocid) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |

| Dermestes maculatus (Hide beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | ≤ 57 |

| Tribolium castaneum (Red flour beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | ≤ 25 |

| Tribolium confusum (Confused flour beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | ≤ 17 |

Data sourced from Athanassiou et al.[1][2][3]

Table 2: Comparative Efficacy of Tempo® SC Ultra (11.8% beta-cyfluthrin) on Concrete

| Insect Species | Application Rate | Exposure Time | Mortality Rate (%) |

| Oryzaephilus surinamensis (Sawtoothed grain beetle) | Same as Temprid® | - | At least as effective as Temprid® |

| Tribolium castaneum (Red flour beetle) | Same as Temprid® | 7 days | Two times higher than Temprid® |

Data sourced from Athanassiou et al.[1][2][3]

Table 3: Efficacy of β-cyfluthrin Against Field Strains of Stored-Grain Insects on Concrete

| Insect Species | Exposure Time | Result |

| Rhyzopertha dominica (Lesser grain borer) | 2 hours | Extremely effective |

| Tribolium castaneum (Red flour beetle) | 24 hours | Ineffective (low mortality, high progeny) |

| Oryzaephilus surinamensis (Sawtoothed grain beetle) | 24 hours | Ineffective (low mortality, high progeny) |

Data sourced from Sehgal, B., Subramanyam, Bh.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound on concrete surfaces against stored-product insects.

Protocol 1: Preparation of Concrete Surfaces

This protocol describes the creation of a simulated concrete surface within a petri dish for laboratory bioassays.[5]

Materials:

-

Petri dishes (9 cm diameter x 1.5 cm high)

-

Driveway patching material (e.g., Rockite)

-

Spatula or mixing tool

-

Water

Procedure:

-

Prepare the driveway patching material according to the manufacturer's instructions by mixing it with water to a pourable consistency.

-

Pour the mixture into the bottom of the petri dishes, ensuring a level and uniform surface.

-

Allow the concrete to cure completely for at least 24 hours before use in bioassays.

-

To prevent insects from escaping, the internal sides of the petri dishes can be coated with a substance like Fluon (polytetrafluoroethylene).[1]

Protocol 2: Insecticide Application

This protocol details the application of this compound formulations to the prepared concrete surfaces.

Materials:

-

Beta-cyfluthrin formulation (e.g., Temprid® SC or Tempo® SC Ultra)

-

Distilled water

-

Appropriate spraying equipment (e.g., laboratory sprayer or micropipette for precise application)

-

Personal Protective Equipment (PPE) as per insecticide label

Procedure:

-

Calculate the required amount of insecticide formulation and water to achieve the desired application rate (e.g., 17.2 ml of formulation in 4.1 liters of water per 100 m²).[1][2][3]

-

Prepare the insecticide solution by diluting the formulation in distilled water.

-

Apply the solution evenly to the concrete surface in the petri dishes. Ensure consistent coverage across all replicates.

-

Prepare control dishes by applying only distilled water.

-

Allow the treated surfaces to dry completely before introducing the insects.

Protocol 3: Insect Bioassay

This protocol outlines the procedure for exposing stored-product insects to the treated concrete surfaces and assessing mortality.

Materials:

-

Prepared and treated concrete petri dishes

-

Adults of the target stored-product insect species

-

Camel-hair brush or aspirator for handling insects

-

Incubator or environmental chamber set to desired conditions (e.g., 25°C, 65% relative humidity, and continuous darkness).[6]

-

Stereomicroscope for observing mortality

Procedure:

-

Introduce a known number of adult insects (e.g., 20-30) into each treated and control petri dish.

-

Place the dishes in an incubator or environmental chamber under controlled conditions.

-

Assess insect mortality at predetermined time intervals (e.g., 4, 8, 14, and 24 hours, and then daily for 7 days).[1][2][3]

-

Mortality is determined by gently probing the insects with a fine brush under a stereomicroscope. Insects that do not show any movement are considered dead.

-

Record the number of dead insects at each time point for both treated and control groups.

-

If necessary, after the initial exposure period, insects can be transferred to a clean environment with a food source to assess recovery or delayed mortality.[7]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the efficacy of this compound on concrete surfaces.

Caption: Experimental workflow for this compound efficacy testing on concrete.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Efficacy of a combination of beta-cyfluthrin and imidacloprid and beta-cyfluthrin alone for control of stored-product insects on concrete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mbao.org [mbao.org]

- 5. Efficacy of β-cyfluthrin and chlorpyrifos-methyl plus deltamethrin applied to concrete surfaces against field strains of three stored-grain insect species - IOBC-WPRS [iobc-wprs.org]

- 6. Efficacy of a Combination of Beta-Cyfluthrin and Imidacloprid and Beta-Cyfluthrin Alone for Control of Stored-Product Insects on Concrete | CoLab [colab.ws]

- 7. Variation in susceptibility of laboratory and field strains of three stored-grain insect species to β-cyfluthrin and chlorpyrifos-methyl plus deltamethrin applied to concrete surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of Cyfluthrin for Effective Mosquito Net Impregnation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insecticide-treated nets (ITNs) are a cornerstone of malaria prevention and control programs. The efficacy of ITNs relies on the proper formulation and application of insecticides to the netting material. Cyfluthrin, a synthetic pyrethroid, is one of the insecticides recommended by the World Health Organization (WHO) for this purpose. It is a potent neurotoxin to mosquitoes, acting on their voltage-gated sodium channels, causing rapid knockdown and mortality.

These application notes provide detailed protocols for the formulation of this compound, the impregnation of mosquito nets, and the subsequent evaluation of their efficacy and durability. The methodologies described are based on established WHO guidelines and scientific literature to ensure reproducibility and comparability of results.

This compound Formulations for Mosquito Net Impregnation

The choice of formulation is critical for achieving a uniform coating of this compound on the netting fibers, ensuring its bioavailability to mosquitoes, and enhancing its resistance to washing. The two most common types of formulations for manual impregnation are Emulsifiable Concentrates (EC) and Wettable Powders (WP).

2.1 Emulsifiable Concentrate (EC) Formulation

EC formulations consist of the active ingredient dissolved in a water-immiscible organic solvent with added emulsifiers. When diluted with water, they form a stable oil-in-water emulsion.

-

Advantages: Good adhesion to synthetic fibers like polyester and nylon, ease of dilution.

-

Disadvantages: Solvents can be flammable and may have a strong odor.

2.2 Wettable Powder (WP) Formulation

WP formulations contain the active ingredient mixed with inert fillers and wetting/dispersing agents. They form a suspension when mixed with water.

-

Advantages: Generally lower odor and flammability compared to ECs.

-

Disadvantages: Require continuous agitation during application to prevent settling of particles, may leave visible residues on the net.

Table 1: Example Composition of this compound Formulations

| Component | Formulation Type | Function | Example Concentration Range (% w/w) |

| Technical Grade this compound | EC / WP | Active Ingredient | 5 - 20% |

| Aromatic Solvent (e.g., Solvesso™ 150) | EC | Solvent for Active Ingredient | 70 - 85% |

| Emulsifier Blend (Anionic & Non-ionic) | EC | Forms stable emulsion in water | 5 - 10% |

| Inert Carrier (e.g., Kaolin, Silica) | WP | Diluent and carrier for AI | 75 - 90% |

| Wetting Agent (e.g., Sodium Lignosulfonate) | WP | Allows powder to mix with water | 2 - 5% |

| Dispersing Agent (e.g., Naphthalene Sulfonate) | WP | Keeps particles suspended in water | 2 - 5% |

Protocol for Manual Impregnation of Mosquito Nets

This protocol describes a standardized method for impregnating polyester or nylon mosquito nets with a this compound formulation to achieve a target dose of 30-50 mg/m².

3.1 Materials

-

Mosquito net (polyester or nylon, pre-washed and dried)

-

This compound formulation (EC or WP)

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

-

Measuring cylinders

-

Basin or tray large enough to hold the net

-

Plastic sheeting

-

Stopwatch or timer

3.2 Calculation of Required Insecticide

-

Calculate the surface area of the net (in m²):

-

For a rectangular net: Area = 2 * (length * height) + 2 * (width * height) + (length * width)

-

For a conical net: Area = π * radius * (radius + √(height² + radius²))

-

-

Determine the total amount of active ingredient (AI) needed (in mg):

-

Total AI (mg) = Net Area (m²) * Target Dose (mg/m²)

-

-

Calculate the volume of formulation required (in mL):

-

Volume of Formulation (mL) = Total AI (mg) / (Concentration of AI in formulation (g/L) * 1000)

-

3.3 Impregnation Procedure

-

Prepare the impregnation solution:

-

Measure the required volume of water. For synthetic nets (nylon, polyester), approximately 0.5 liters of water is needed per single net.[1]

-

Add the calculated volume of the this compound formulation to the water in the basin.

-

Mix thoroughly with a gloved hand until a homogenous solution is formed.[1]

-

-

Impregnate the net:

-

Wearing gloves, submerge the mosquito net into the impregnation solution.

-

Systematically press and knead the net for 2-3 minutes to ensure all parts are thoroughly and evenly soaked.

-

-

Drying the net:

-

Remove the net from the solution and allow the excess liquid to drip back into the basin. Do not wring the net , as this can lead to uneven distribution of the insecticide.[1]

-

Lay the net flat on a plastic sheet in a shaded, well-ventilated area to dry. Avoid direct sunlight, as UV radiation can degrade the insecticide.

-

Once partially dry, the net can be hung up to finish drying completely.

-

-

Post-impregnation:

-

The net should be aired for at least 24 hours before use to allow any solvent odors to dissipate.

-

A slight tingling sensation on the skin may be experienced with initial contact, which is a known effect of pyrethroids and is not harmful.

-

Experimental Protocols for Efficacy and Durability Testing

The following protocols are based on WHO guidelines for evaluating insecticide-treated nets.

4.1 WHO Cone Bioassay

This test assesses the bioavailability of the insecticide on the net surface and its ability to cause knockdown and mortality in mosquitoes upon forced contact.

-

Objective: To measure 60-minute knockdown (KD60) and 24-hour mortality (M24) of susceptible mosquitoes.

-

Materials:

-

WHO plastic cones

-

Net samples (25 cm x 25 cm)

-

Susceptible, non-blood-fed female mosquitoes, 2-5 days old (Anopheles gambiae Kisumu strain is a common reference).

-

Aspirator

-

Holding cups with access to a 10% sugar solution.

-

Controlled environment chamber (27 ± 2°C and 75 ± 10% relative humidity).

-

-

Procedure:

-

Attach a 25x25 cm piece of the treated netting to a frame.

-

Place a WHO cone on the surface of the netting.

-

Using an aspirator, introduce five female mosquitoes into the cone and seal the opening.

-

Expose the mosquitoes to the net for 3 minutes.[2]

-

After the exposure period, carefully remove the mosquitoes from the cone using the aspirator and transfer them to a clean holding cup.

-

Provide access to a 10% sugar solution.

-

Record the number of mosquitoes knocked down (unable to stand or fly) after 60 minutes.

-

Hold the mosquitoes for 24 hours under controlled conditions.

-

Record the number of dead mosquitoes at 24 hours.[2]

-

Repeat until at least 50 mosquitoes have been tested for each net sample. Use untreated netting as a negative control.

-

-

Data Analysis: Calculate the percentage knockdown at 60 minutes and percentage mortality at 24 hours. If control mortality is between 5-20%, correct the test mortality using Abbott's formula. If control mortality is >20%, the test is invalid.

4.2 WHO Tunnel Test

This test is used to evaluate the efficacy of ITNs (especially those that may have excito-repellent effects) in terms of mortality and blood-feeding inhibition.

-

Objective: To measure overall mortality and blood-feeding inhibition.

-

Materials:

-

Glass tunnel (60 cm long, 25x25 cm square section) with a cage at each end.

-

Net sample (25x25 cm) with nine 1-cm diameter holes, mounted in a cardboard frame.

-

100 non-blood-fed female mosquitoes, 5-8 days old.

-

Bait animal (e.g., guinea pig or rabbit) in the shorter section of the tunnel.

-

Controlled environment (27 ± 2°C and 75 ± 10% relative humidity).

-

-

Procedure:

-

Place the framed net sample one-third of the way down the tunnel.

-

Place the bait animal in the cage at the end of the shorter section.

-

Release 100 female mosquitoes into the cage at the end of the longer section.

-

The next morning, collect all mosquitoes from both sections of the tunnel using an aspirator, keeping them separate.

-

Count the number of live, dead, and blood-fed mosquitoes in each section.

-

Hold the live mosquitoes for 24 hours with access to a sugar solution and record delayed mortality.

-

-

Data Analysis:

-

Blood-feeding inhibition (%) = 100 * (1 - (% fed in treated / % fed in control))

-

Overall mortality (%) = Total number of dead mosquitoes / Total number of mosquitoes tested * 100.

-

4.3 Wash Resistance Protocol

This protocol assesses the durability of the insecticide treatment to standardized washing.

-

Objective: To determine the insecticidal efficacy of a net after a specified number of washes.

-

Procedure:

-

Take a 25x25 cm piece of the treated net.

-

Place it in a 1-liter beaker with 500 mL of deionized water containing 2 g/L of "Savon de Marseille" soap.

-

Shake for 10 minutes at 155 movements per minute on a shaker bath at 30°C.

-

Rinse twice with clean deionized water for 10 minutes each time.

-

Dry the net sample at room temperature in the dark.

-

This constitutes one wash. Repeat for the desired number of washes (e.g., 5, 10, 15, 20).

-

After the final wash and drying, conduct a WHO cone bioassay to determine the remaining efficacy.[4]

-

Data Presentation

Table 2: Efficacy of this compound-Treated Nets (EW Formulation) Against Phlebotomus papatasi

| Treatment Dose (mg a.i./m²) | Number of Washes | Knockdown (1h post-exposure) (%) | Mortality (24h post-exposure) (%) |

| This compound 50 | 0 | 100 | 100 |

| 2 | 96.7 | 66.7 | |

| 4 | 91.7 | 48.9 | |

| This compound 25 | 0 | 96.7 | 96.7 |

| This compound 12.5 | 0 | 90.0 | 93.3 |

| Deltamethrin 25 | 0 | 36.7 | 43.3 |

| 2 | 30.0 | 38.0 | |

| 4 | 10.0 | 2.1 | |

| Untreated Control | 0 | 0 | 0 |

Data adapted from Bongiorno et al. (2005). The study used sandflies, but the data illustrates the impact of washing on efficacy.[2]

Table 3: Chemical Content of this compound on Treated Nets After Washing

| Treatment Dose (mg a.i./m²) | Number of Washes | Mean this compound Content (mg/m²) | % Retention |

| This compound 50 | 0 | 45.3 | 100% |

| 2 | 20.6 | 45.5% | |

| 4 | 10.1 | 22.3% |

Visualizations

Signaling Pathway

Caption: Mode of action of this compound on the mosquito's voltage-gated sodium channel.

Experimental Workflow

Caption: Workflow for mosquito net impregnation and subsequent efficacy testing.

References

Cyfluthrin: Application Notes and Protocols for Integrated Pest Management (IPM)

Introduction

Cyfluthrin is a non-systemic, synthetic pyrethroid insecticide that functions as both a contact and stomach poison.[1][2][3] First registered in the United States in 1987, it is utilized in agricultural, residential, and commercial settings to control a broad spectrum of chewing and sucking insects.[4][5] Its mode of action involves disrupting the nervous system of insects by modulating sodium channels, which leads to hyperexcitation, paralysis, and eventual death.[2][6][7][8] In the context of Integrated Pest Management (IPM), this compound can be a valuable tool when used judiciously. IPM strategies emphasize a combination of pest control methods to achieve long-term, sustainable pest management.[9] This includes monitoring pest populations, using economic thresholds to determine when action is needed, and rotating pesticide classes to manage resistance.[10][11] Due to its high toxicity to non-target organisms, particularly aquatic life and bees, careful consideration of environmental impact is critical when incorporating this compound into an IPM program.[1][12][13]

Mode of Action: Disruption of a Neuron's Sodium Channel

This compound, like other pyrethroids, targets the voltage-gated sodium channels in the nerve cell membranes of insects.[6][7] It binds to the channels, delaying their closure and prolonging the influx of sodium ions. This leads to repetitive nerve firing, causing muscle spasms, paralysis, and ultimately, the death of the insect.[4][6][14] Mammals are less susceptible because their sodium channels are less sensitive to pyrethroids and they can metabolize the chemical more rapidly.[4][15]

Data Presentation

Quantitative data regarding this compound's environmental fate and toxicity are crucial for risk assessment within an IPM framework.

Table 1: Environmental Fate of this compound

This table summarizes the persistence of this compound in various environmental compartments. Its low water solubility and tendency to bind to soil particles mean it is relatively immobile in soil and unlikely to leach into groundwater.[12][16]

| Parameter | Medium | Half-Life (t½) | Notes | Reference(s) |

| Photodegradation | Soil Surface | < 2 days (at pH 9) | Rapid degradation in sunlight. | [12] |

| Biodegradation | Soil (Aerobic) | 56 - 63 days | Considered a slow process. | [12][16] |

| Biodegradation | Soil (General) | 24.8 - 34.8 days | From a laboratory study. | [17] |

| Dissipation | Plant Surface | 2 - 3 days | Study on eggplant, tomato, and okra. | [4] |

Table 2: Ecotoxicity of this compound to Non-Target Organisms

This compound poses a significant risk to many non-target species. It is extremely toxic to fish, aquatic invertebrates, and bees.[1][12][13] Conversely, it is considered practically non-toxic to birds.[4][12]

| Organism Category | Species | Endpoint | Value | Notes | Reference(s) |

| Fish | Rainbow Trout | 96-hr LC₅₀ | 0.00068 mg/L | Very Highly Toxic | [1] |

| Bluegill Sunfish | 96-hr LC₅₀ | 0.0015 mg/L | Very Highly Toxic | [1] | |

| Aquatic Invertebrates | Daphnia magna | 48-hr LC₅₀ | 0.14 ng/L | Exceptionally Toxic | [1] |

| Mysid Shrimp | 96-hr LC₅₀ | 2.42 ng/L | Extremely Sensitive | [1] | |

| Birds | Bobwhite Quail | Acute Oral LD₅₀ | > 2000 mg/kg | Practically Non-Toxic | [12] |

| Canary | Acute Oral LD₅₀ | 250 - 1000 mg/kg | Moderately Toxic | [1] | |

| Beneficial Insects | Honey Bee | Acute Contact LD₅₀ | 0.037 µ g/bee | Highly Toxic | [1][12] |

| Soil Organisms | Earthworm | 14-day LC₅₀ | Low Toxicity | Rated as low toxicity in soil tests. | [4][17] |

LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical in air or water which causes the death of 50% of a group of test animals. LD₅₀ (Lethal Dose, 50%): The amount of a substance that, when administered by a defined route of entry, causes the death of 50% of a group of test animals.

Integrated Pest Management and Resistance Management

The repeated use of insecticides with the same mode of action creates selection pressure that can lead to resistance in pest populations. To mitigate this, IPM strategies advocate for rotating insecticides from different Mode of Action (MoA) groups. This compound belongs to MoA Group 3A.[18] An effective resistance management plan would involve alternating this compound applications with insecticides from other groups, such as organophosphates (Group 1B) or oxadiazines (Group 22).[11]

Experimental Protocols

Protocol 1: Residue Analysis of this compound in Soil or Sediment

This protocol provides a general method for the extraction and quantification of this compound residues from environmental samples, adapted from methods described by the EPA and other sources.[19][20]

1. Objective: To determine the concentration of this compound residues in soil or sediment samples.

2. Materials:

-

Homogenizer or shaker

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator (e.g., Turbovap)

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

-

Solvents: Acetone, Hexane, Acetonitrile (pesticide residue grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Analytical standard of this compound

3. Procedure:

-

Sample Preparation:

-

Extraction:

-

Place the sample in a glass jar with 50-100 mL of an organic solvent (e.g., acetone or an acetonitrile/water mixture).[20][21]

-

Filter the extract through a Buchner funnel with filter paper to separate the solvent from the solid matrix.[20][21]

-

Repeat the extraction process on the solid residue and combine the filtrates.

-

-

Liquid-Liquid Partitioning & Cleanup:

-

Concentrate the extract using a rotary evaporator to about 30 mL.[22]

-

Transfer the concentrated extract to a separatory funnel containing a 10% NaCl solution.

-

Partition the residues into hexane by shaking vigorously. Collect the hexane layer. Repeat the partitioning.

-

Pass the combined hexane extracts through a column of anhydrous sodium sulfate to remove residual water.

-

For further cleanup, pass the extract through a Florisil SPE cartridge, eluting the this compound residues with a hexane/acetone mixture.[21]

-

-

Quantification:

-

Concentrate the final, cleaned extract to a known volume (e.g., 1-5 mL) under a gentle stream of nitrogen.

-

Analyze the extract using GC-ECD or GC-MS.[19]

-

Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from analytical standards.

-

Protocol 2: Topical Bioassay for Insecticide Efficacy

This protocol outlines a standard laboratory method to determine the contact toxicity (LD₅₀) of this compound against a target insect species.

1. Objective: To quantify the dose-dependent mortality of a target insect pest following direct topical application of this compound.

2. Materials:

-

Target insects of a uniform age and size.

-

Microsyringe applicator.

-

Technical grade this compound.

-

Acetone (analytical grade).

-

Ventilated holding containers (e.g., Petri dishes with a food source).

-

Incubator or environmental chamber set to appropriate conditions for the test species.

3. Procedure:

-

Preparation of Dosing Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of five to seven serial dilutions from the stock solution to produce a range of concentrations expected to cause between 10% and 90% mortality.

-

Include an acetone-only control.

-

-

Insect Handling and Dosing:

-

Anesthetize insects briefly using CO₂ or by chilling to immobilize them.

-

Using a microsyringe, apply a precise volume (typically 1 µL) of a test solution to the dorsal thorax of each insect.

-

Treat at least 3-4 replicates of 10-20 insects for each concentration level and the control.

-

-

Incubation and Observation:

-

Place the treated insects into holding containers with access to food and water.

-

Incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Assess mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to make a coordinated movement when prodded.

-

-

Data Analysis:

-

Correct mortality data for control mortality using Abbott's formula.

-

Perform a probit or logit analysis on the dose-response data to calculate the LD₅₀ value and its 95% confidence intervals. This value represents the dose required to kill 50% of the test population.

-

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound (Ref: OMS 2012) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. This compound Fact Sheet [npic.orst.edu]

- 5. npic.orst.edu [npic.orst.edu]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 9. researchgate.net [researchgate.net]

- 10. landscapeipm.tamu.edu [landscapeipm.tamu.edu]

- 11. alfalfasymposium.ucdavis.edu [alfalfasymposium.ucdavis.edu]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. This compound Information and Products | this compound Insecticide [solutionsstores.com]

- 15. quora.com [quora.com]

- 16. This compound | C22H18Cl2FNO3 | CID 104926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. epa.gov [epa.gov]

- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 20. epa.gov [epa.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. mhlw.go.jp [mhlw.go.jp]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyfluthrin Extraction from Fatty Matrices

Welcome to the technical support center for optimizing the extraction of cyfluthrin from challenging fatty matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty matrices, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why am I observing low recovery of this compound from my fatty sample?

A1: Low recovery of this compound can stem from several factors related to the extraction and cleanup process.

-

Inadequate Homogenization: Fatty matrices can be difficult to homogenize, leading to incomplete extraction. Ensure your sample is thoroughly blended with the extraction solvent. For solid samples like animal tissue, consider cryogenic grinding to improve efficiency.

-

Incorrect Solvent Choice: The polarity of the extraction solvent is crucial. Acetonitrile is a commonly used solvent in QuEChERS methods for its ability to efficiently extract a wide range of pesticides while minimizing co-extraction of lipids.[1][2][3] For very high-fat samples, a mixture of acetonitrile and other solvents like ethyl acetate or hexane might be necessary.[2][3]

-

Insufficient Phase Separation: In liquid-liquid extraction (LLE) or QuEChERS, poor phase separation between the organic solvent and the aqueous/fatty layer can lead to loss of the analyte. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is critical for inducing phase separation and partitioning this compound into the organic layer.[2]

-

Analyte Loss During Cleanup: The cleanup step, while essential for removing interfering lipids, can also inadvertently remove the target analyte. The choice of sorbent in dispersive solid-phase extraction (d-SPE) or the elution solvent in solid-phase extraction (SPE) is critical. Overly aggressive cleanup can lead to analyte loss.

-

Degradation of this compound: this compound can be susceptible to degradation under certain conditions. Ensure that the extraction and evaporation steps are performed at appropriate temperatures (e.g., below 40°C) to prevent thermal degradation.[4]

Q2: My chromatograms show significant matrix interference. How can I reduce this?

A2: Matrix effects are a common challenge when analyzing samples with high-fat content, leading to signal suppression or enhancement in chromatographic analysis.[1][5]

-

Effective Cleanup is Key: A robust cleanup step is the most effective way to minimize matrix interference.

-

Dispersive Solid-Phase Extraction (d-SPE): In the QuEChERS method, d-SPE with a combination of sorbents is used for cleanup. Primary secondary amine (PSA) is effective for removing fatty acids, sugars, and other polar interferences.[2][6] For samples with high lipid content, C18 sorbent is used to remove nonpolar interferences like fats.[2][6][7] Graphitized carbon black (GCB) can be used to remove pigments and sterols, but should be used with caution as it can also retain planar pesticides.[2][6]

-

Solid-Phase Extraction (SPE): SPE cartridges containing sorbents like Florisil, silica, or a combination of materials can provide a more thorough cleanup.[8] A combination of deactivated basic alumina and C18 has been shown to be effective for cleaning up vegetable oil samples.[8]

-

-

Matrix-Matched Calibration: To compensate for remaining matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[1][5] This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.

-

Instrumental Considerations: Utilizing advanced analytical techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) can significantly reduce matrix interference by using multiple reaction monitoring (MRM) for selective detection of the analyte.[1][5]

Q3: I am observing inconsistent results between replicate samples. What could be the cause?

A3: Inconsistent results often point to variability in the sample preparation process.

-

Non-Homogeneous Sample: Fatty matrices are inherently non-homogeneous. It is crucial to ensure that the initial sample is thoroughly homogenized before taking a subsample for extraction.

-

Inconsistent procedural Steps: Ensure that all steps of the extraction and cleanup procedure, such as shaking times, centrifugation speeds, and solvent volumes, are performed consistently for all samples.

-

Variable Water Content: The amount of water in the sample can affect the partitioning of this compound into the extraction solvent. For dry samples, adding a specific amount of water before extraction can improve consistency.[9]

-

Instrumental Variability: Check for any issues with the analytical instrument, such as inconsistent injection volumes or detector response.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it popular for pesticide analysis in fatty matrices?

A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[9][10] It is a streamlined sample preparation technique that has become widely adopted for the analysis of pesticide residues in various food and environmental matrices.[9] The method involves a two-step process:

-

Extraction: The sample is homogenized and extracted with a solvent (typically acetonitrile) in the presence of salts (e.g., MgSO₄, NaCl) to induce phase separation.[2][9]

-

Cleanup (d-SPE): An aliquot of the extract is then cleaned up using a dispersive solid-phase extraction, where a small amount of sorbent is added to the extract to remove interfering matrix components.[2][9]

Its popularity for fatty matrices stems from its efficiency in extracting a broad range of pesticides while being faster, less labor-intensive, and requiring smaller volumes of organic solvents compared to traditional methods like LLE.[3]

Q2: Which analytical technique is best for the determination of this compound in fatty matrices?

A2: Gas chromatography (GC) is the most common analytical technique for the determination of pyrethroid insecticides like this compound.[11]

-